molecular formula C13H8Cl2O2 B1586552 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 190911-79-6

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1586552
M. Wt: 267.1 g/mol
InChI Key: IFTKERBYCONAST-UHFFFAOYSA-N
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Description

“3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound that is an analogue of acetic acid where two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is part of the biphenyl family, which are compounds containing two benzene rings connected by a single covalent bond .


Molecular Structure Analysis

The molecular structure of “3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid” consists of a biphenyl core with two chlorine atoms and a carboxylic acid group . The 3D structure of the compound can be viewed using specific software .

Scientific Research Applications

1. Synthesis of Polychlorinated Biphenyl Derivatives

  • Application Summary : Dichloro-biphenyl compounds are used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives. These derivatives are important for toxicological studies as some PCB metabolites are more toxic than the parent PCBs .
  • Methods of Application : The synthesis involves nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes. This reaction yields good to excellent yields of the desired methoxylated products .
  • Results or Outcomes : The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

2. Use of DDQ as an Oxidant

  • Application Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It mediates hydride transfer reactions and shows three accessible oxidation states .
  • Methods of Application : DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
  • Results or Outcomes : DDQ has found broad utility in organic synthesis, including the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

properties

IUPAC Name

4-(3,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTKERBYCONAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374159
Record name 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

190911-79-6
Record name 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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